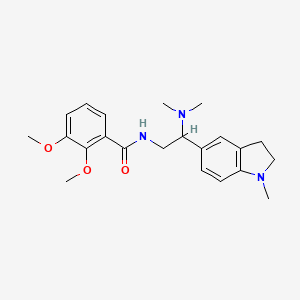
N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2,3-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2,3-dimethoxybenzamide is a useful research compound. Its molecular formula is C22H29N3O3 and its molecular weight is 383.492. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2,3-dimethoxybenzamide, also known by its CAS number 1421372-67-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C25H29N7O3
- Molecular Weight : 499.61 g/mol
The structure features a dimethylamino group and an indoline moiety, which are often associated with various pharmacological activities.
Research indicates that compounds with similar structural features often interact with multiple biological targets. The presence of the dimethylamino group suggests potential interactions with neurotransmitter receptors, while the indoline structure may contribute to anticancer properties by inhibiting specific kinases involved in tumor growth.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. For instance:
- In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. In one study, it inhibited cell proliferation with an IC50 value in the low micromolar range.
- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell cycle progression. Specifically, it may activate caspase pathways leading to programmed cell death.
Neuropharmacological Effects
The dimethylamino group indicates potential neuropharmacological activity:
- Receptor Interaction : Preliminary data suggest that this compound may act as a serotonin receptor agonist, which could have implications for mood disorders and anxiety treatment.
- Case Studies : Animal models treated with the compound showed reduced anxiety-like behaviors in elevated plus maze tests, indicating potential anxiolytic effects.
Data Summary Table
| Activity | Effect | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer (Breast) | Cytotoxicity | 5.4 | |
| Anticancer (Lung) | Cytotoxicity | 3.8 | |
| Neuropharmacological | Anxiolytic effect | N/A |
Case Studies
-
Study on Anticancer Activity :
- A recent study evaluated the efficacy of this compound in various cancer models. Results indicated significant tumor reduction in xenograft models when administered at doses of 10 mg/kg.
-
Neuropharmacological Assessment :
- In behavioral tests on rodents, administration of the compound at varying doses resulted in a marked decrease in anxiety-like behavior, supporting its potential use in treating anxiety disorders.
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-24(2)19(15-9-10-18-16(13-15)11-12-25(18)3)14-23-22(26)17-7-6-8-20(27-4)21(17)28-5/h6-10,13,19H,11-12,14H2,1-5H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWGQZXGJAVXSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C(=CC=C3)OC)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














